methyl 4-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate
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Overview
Description
Methyl 4-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with bromine and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-HIV agent and as a catalyst in biochemical reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of methyl 4-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)benzoate: An ester derivative used in organic synthesis.
Methyl 4-bromobenzoate: A halogenated benzoate used as a reagent in organic synthesis.
Methyl 3-bromo-4-hydroxybenzoate: Another brominated ester with different functional groups.
Uniqueness
Methyl 4-{[4-bromo-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C26H23BrN2O4 |
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Molecular Weight |
507.4 g/mol |
IUPAC Name |
methyl 4-[[4-bromo-3,5-bis(3-methoxyphenyl)pyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C26H23BrN2O4/c1-31-21-8-4-6-19(14-21)24-23(27)25(20-7-5-9-22(15-20)32-2)29(28-24)16-17-10-12-18(13-11-17)26(30)33-3/h4-15H,16H2,1-3H3 |
InChI Key |
YPYHCQJBYJJPAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C(=O)OC)C4=CC(=CC=C4)OC)Br |
Origin of Product |
United States |
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